Product packaging for 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid(Cat. No.:CAS No. 72323-79-6)

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid

Cat. No.: B2941953
CAS No.: 72323-79-6
M. Wt: 221.168
InChI Key: LRFVOEZZTNHKES-UHFFFAOYSA-N
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Description

Significance of Alpha-Keto-Beta,Gamma-Unsaturated Carboxylic Acids in Chemical Research

Alpha-keto-beta,gamma-unsaturated carboxylic acids are a class of organic compounds characterized by a carboxylic acid moiety, a ketone at the alpha position, and a carbon-carbon double bond between the beta and gamma positions. This arrangement of functional groups imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. wikipedia.org The conjugated system, encompassing the carbonyl group and the double bond, renders the molecule susceptible to various nucleophilic and electrophilic attacks. libretexts.org

The presence of multiple reactive sites allows for a diverse range of chemical transformations, including Michael additions, cycloadditions, and various condensation reactions. libretexts.org These compounds serve as versatile building blocks for the synthesis of more complex molecules, including various heterocyclic compounds and natural products. The reactivity of the alpha-keto acid functionality, combined with the unsaturation, provides a platform for constructing intricate molecular architectures.

Table 1: Representative Alpha-Keto-Beta,Gamma-Unsaturated Carboxylic Acids and Their Properties
Compound NameMolecular FormulaMolecular Weight (g/mol)Key Reactive Features
2-Oxobut-3-enoic acidC4H4O3100.07α-keto acid, terminal alkene
4-Phenyl-2-oxobut-3-enoic acidC10H8O3176.17α-keto acid, conjugated phenyl group
4-(4-Methoxyphenyl)-2-oxobut-3-enoic acidC11H10O4206.20α-keto acid, electron-donating substituent on phenyl ring

Overview of Nitrophenyl-Substituted Butenoic Acid Derivatives

Nitrophenyl-substituted butenoic acid derivatives are characterized by the presence of a nitro group on the phenyl ring attached to a butenoic acid backbone. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the entire molecule. scispace.com Its presence can activate the aromatic ring towards nucleophilic aromatic substitution and modify the acidity and reactivity of the carboxylic acid and the double bond.

The position of the nitro group on the phenyl ring (ortho, meta, or para) further fine-tunes the electronic effects, leading to different reactivity patterns and potential applications. These compounds have been explored in various areas of chemical research, including medicinal chemistry and materials science, owing to the diverse functionalities they possess. For instance, the nitro group can be reduced to an amino group, providing a handle for further functionalization.

Table 2: Examples of Nitrophenyl-Substituted Butenoic Acid Derivatives
Compound NameMolecular FormulaMolecular Weight (g/mol)Position of Nitro Group
4-(4-Nitrophenyl)but-3-enoic acidC10H9NO4207.18Para
3-(4-Nitrophenyl)-2-butenoic AcidC10H9NO4207.18Para
(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acidC10H8N2O5236.18Para

Historical Development and Current Research Trajectories Pertaining to 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

The historical development of this compound is intrinsically linked to the broader history of organic synthesis, particularly the development of methods for introducing nitro groups onto aromatic rings and for constructing carbon-carbon bonds. The synthesis of aromatic nitro compounds dates back to the 19th century, with the discovery of nitration reactions. numberanalytics.com These early methods laid the foundation for the preparation of precursors to more complex molecules like the one .

Current research trajectories for compounds with similar functionalities suggest several potential areas of investigation for this compound. Given the combination of the alpha-keto acid and the nitrophenyl group, research could be directed towards its application as a synthon for the preparation of novel heterocyclic compounds. The ortho-nitro group, in particular, can participate in intramolecular cyclization reactions upon reduction to an amino group, leading to the formation of quinoline (B57606) or other nitrogen-containing heterocycles. Furthermore, the biological activities of related nitroaromatic compounds suggest that this molecule could be a candidate for screening in medicinal chemistry programs. The continued interest in developing new synthetic methods and exploring the reactivity of multifunctional molecules ensures that compounds like this compound will remain relevant in the landscape of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO5 B2941953 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid CAS No. 72323-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFVOEZZTNHKES-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid

Direct Synthesis Approaches

Direct synthesis methods for 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid primarily involve the formation of the carbon-carbon double bond through condensation reactions. These methods are valued for their straightforwardness in constructing the core structure of the molecule.

Aldol (B89426) Condensation Reactions

Aldol condensation reactions are a cornerstone in the synthesis of α,β-unsaturated keto acids. These reactions typically involve the condensation of an enolate or enol with a carbonyl compound.

A plausible and direct route to this compound is the condensation of o-nitroacetophenone with a glyoxylic acid derivative, such as its ester. This reaction follows the general principles of a Claisen-Schmidt condensation, where an enolizable ketone reacts with a non-enolizable aldehyde or keto-ester.

In a typical procedure, o-nitroacetophenone is treated with a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the glyoxylic acid ester. The subsequent elimination of a water molecule from the aldol addition product yields the desired α,β-unsaturated system. A related process for the synthesis of alkyl benzoylacrylates involves the condensation of acetophenone (B1666503) with glyoxylic acid. google.com In this patented method, the reaction is carried out in an acidic medium, and the intermediate aldol product is dehydrated to form the butenoic acid derivative. google.com While this example uses acetophenone, the methodology is applicable to substituted acetophenones like o-nitroacetophenone. The reaction can be catalyzed by either acid or base, with the choice of catalyst potentially influencing the reaction rate and yield.

A general representation of this acid-catalyzed condensation is as follows:

Step 1: Enolization of o-nitroacetophenone. In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form.

Step 2: Nucleophilic attack. The enol attacks the protonated carbonyl of the glyoxylic acid derivative.

Step 3: Dehydration. The resulting aldol addition product is unstable and readily dehydrates to form the conjugated system of this compound.

Microwave-assisted aldol-condensation with glyoxylic acid has also been shown to be an efficient method for preparing 4-oxo-2-butenoic acids from a range of acetophenone derivatives, offering good to excellent yields. semanticscholar.org

The reaction between pyruvic acid and substituted benzaldehydes provides a well-established route to compounds structurally related to this compound, often referred to as benzalpyruvic acids. This reaction is a classic example of a Claisen-Schmidt condensation. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of pyruvic acid to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated keto acid.

The Doebner reaction also utilizes the condensation of an aldehyde with pyruvic acid, in the presence of an aniline, to form quinoline-4-carboxylic acids. google.com The initial step of one proposed mechanism is the aldol condensation of the aldehyde with the enol of pyruvic acid. google.com A continuous, non-isolation process for preparing benzylpyruvic acids has been developed, which involves the condensation of an aryl aldehyde with a pyruvate. google.com

Table 1: Examples of Benzalpyruvic Acids Synthesized from Substituted Benzaldehydes and Pyruvic Acid
Substituted BenzaldehydeProductCatalyst/ConditionsYield (%)Reference
BenzaldehydeBenzalpyruvic acidAqueous NaOH75-77 google.com
p-Nitrobenzaldehyde4-(4-Nitrophenyl)-2-oxobut-3-enoic acidBasicNot specifiedN/A
p-Methoxybenzaldehyde4-(4-Methoxyphenyl)-2-oxobut-3-enoic acidBasicNot specifiedN/A
o-NitrobenzaldehydeThis compoundBasicNot specifiedN/A

Maleic Anhydride-Based Condensation Routes (for related compounds)

A relevant synthetic strategy for preparing compounds structurally analogous to this compound involves the Friedel-Crafts acylation of an aromatic compound with maleic anhydride (B1165640). This reaction leads to the formation of β-aroylacrylic acids. researchgate.net In the context of synthesizing a nitrophenyl derivative, a Friedel-Crafts reaction between nitrobenzene (B124822) and maleic anhydride could be envisioned.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). orgsyn.org The mechanism involves the formation of an acylium ion from maleic anhydride, which then acts as an electrophile and attacks the aromatic ring. A subsequent workup yields the β-aroylacrylic acid. While this method is effective for many aromatic substrates, the strongly deactivating nature of the nitro group in nitrobenzene makes the Friedel-Crafts reaction challenging. youtube.com However, for less deactivated or activated aromatic rings, this method provides a viable route. For instance, the reaction of benzene (B151609) with maleic anhydride in the presence of aluminum chloride produces β-benzoylacrylic acid in good yield. orgsyn.org

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a chiral molecule with a preference for one enantiomer or diastereomer. For derivatives of this compound, asymmetric methodologies are crucial for accessing optically active compounds with potential applications in various fields.

Asymmetric Aza-Michael Addition Reactions, involving Derivatives of this compound

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino carbonyl compounds. nih.gov The development of asymmetric organocatalysis has provided elegant and efficient methods for controlling the stereochemistry of this reaction. nih.govresearchgate.net Derivatives of this compound, particularly its esters, are excellent Michael acceptors for this transformation due to the electron-withdrawing nature of the nitro and oxo-butenoate groups.

A variety of chiral organocatalysts, including those derived from cinchona alkaloids, prolinamides, and bifunctional thioureas, have been successfully employed to catalyze the asymmetric aza-Michael addition of amines and other nitrogen nucleophiles to enoates and enones. nih.govmdpi.com These catalysts activate the substrates through the formation of iminium ions or through hydrogen bonding interactions, creating a chiral environment that directs the approach of the nucleophile.

For example, the reaction of an amine with an ester of this compound in the presence of a chiral catalyst can lead to the formation of a β-amino acid derivative with high enantioselectivity. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and stereocontrol.

Table 2: Organocatalyzed Asymmetric Aza-Michael Addition to α,β-Unsaturated Carbonyl Compounds
Michael AcceptorNitrogen NucleophileCatalystYield (%)Enantiomeric Excess (ee %)Reference
α,β-Unsaturated Ketones4-Nitrophthalimide9-epi-9-amino-9-deoxyquinine49-9895-99 nih.gov
α,β-Unsaturated KetonesCarbamatesCinchona-based diamineup to 9992-97.5 nih.gov
NitroalkenesCycloketones(R, R)-DPEN-based thiourea88-9976-99 (syn) mdpi.com
Azadienesα-ThiocyanoindanonesQuinine-derived squaramideModerateup to 90:10 er mdpi.com

The products of these asymmetric aza-Michael additions are valuable chiral building blocks that can be further elaborated into more complex molecules, including pharmaceuticals and other biologically active compounds.

Biocatalytic Asymmetric Synthesis

Biocatalytic methods offer a stereoselective approach to synthesizing chiral compounds related to this compound. Enzymatic reactions, such as aldol condensations and asymmetric reductions of carbonyl groups, are pivotal in this regard. researchgate.netresearchgate.netwikipedia.org

Enzymatic cascade processes have been developed for the synthesis of chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives, which are structurally similar to the target compound. researchgate.net These processes can involve an initial aldol condensation followed by an asymmetric reduction of the C2 carbonyl group. researchgate.net For instance, the reduction of various acetophenones and α,β-unsaturated carbonyl compounds using whole cells of microorganisms like yeasts is a well-established method for producing chiral building blocks for the pharmaceutical industry. researchgate.net The enantioselective reduction of prochiral ketones to form chiral, non-racemic alcohols is a key transformation. wikipedia.org

The versatility of biocatalysts is demonstrated in their ability to perform regio- and stereoselective reductions. ftb.com.hr The choice of microorganism, reaction conditions, and substrate structure can determine whether the C=O bond, the C=C bond, or both are reduced. ftb.com.hr For example, recombinant E. coli strains have been engineered to perform asymmetric reductions, such as converting ethyl 4-chloro-3-oxobutanoate to its corresponding (R)-hydroxy ester with high optical purity. nih.gov This is achieved by co-expressing an NADPH-dependent aldehyde reductase and a glucose dehydrogenase for cofactor regeneration. nih.gov

Below is a table summarizing an enzymatic cascade process for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives, demonstrating the potential of biocatalysis for related structures. researchgate.net

Aldehyde SubstrateAldol ProductConversion (Reduction)Isolated YieldEnantiomeric Excess (e.e.)
Benzaldehyde(E)-2-oxo-4-phenylbut-3-enoic acid>99%85%>99%
4-Chlorobenzaldehyde(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid>99%80%>99%
4-Fluorobenzaldehyde(E)-4-(4-fluorophenyl)-2-oxobut-3-enoic acid>99%75%>99%
4-Nitrobenzaldehyde(E)-4-(4-nitrophenyl)-2-oxobut-3-enoic acid>99%60%>99%

Synthesis of Chemical Derivatives and Analogues

The structural framework of this compound allows for a variety of chemical modifications to produce derivatives and analogues with potentially new properties.

Esterification Reactions

Esterification of the carboxylic acid group is a common derivatization strategy. For instance, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids can be converted to their corresponding esters, such as methyl esters. researchgate.net These reactions are typically straightforward, though specific conditions can be optimized. A series of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids have been successfully converted into their methyl esters. researchgate.net For example, the methyl ester of 4-(4-chlorophenyl)-2-(2,2-diphenylhydrazino)-4-oxobut-2-enoic acid was prepared and recrystallized from methanol. researchgate.net

Formation of Carboxyamide Ligands

The carboxylic acid moiety can be converted to a carboxyamide, which can then act as a ligand for metal complexation. Carboxyamide ligands, containing both nitrogen and oxygen donor atoms, readily form complexes with various transition metals. researchgate.net For example, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with ions such as Mn(II), Co(II), Ni(II), and Cu(II) have been synthesized and characterized. researchgate.net In these complexes, the carboxylate groups typically act as bidentate ligands. researchgate.net The synthesis of N-(4-nitrophenyl)-2,2-dibenzoylacetamide from 4-nitroaniline (B120555) demonstrates the formation of a carboxyamide that serves as a bidentate ligand for metals like Pd(II), Ni(II), Cu(II), Co(II), and Zn(II). researchgate.net

Generation of Substituted Phenyl Derivatives

The synthesis of analogues with various substituents on the phenyl ring is a key strategy for modifying the compound's properties. Methods have been developed for creating a series of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids, where the aryl group includes phenyl, 4-chlorophenyl, and 4-bromophenyl moieties. researchgate.net Another approach involves the synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles that contain a phenol (B47542) fragment, created through the reaction of tetracyanoethylene (B109619) with 4-hydroxyphenyl-substituted ketones. rsc.org Furthermore, synthetic strategies exist for producing glucopyranosyl-substituted phenyl derivatives, which can involve transition metal-catalyzed coupling reactions to attach different functional groups to the aromatic ring. google.com The synthesis of a deactivated nitro-substituted phenyl ring has also been explored to create specific iodine(III) species, indicating methods for manipulating substituted phenyl rings. nih.gov

Synthesis of Organometallic Complexes

The carboxylate group of this compound and its analogues can be used to form organometallic complexes, particularly with organotin and copper.

Organotin Complexes: Organotin(IV) derivatives of carboxylic acids are a well-studied class of compounds. nih.gov They can be synthesized by reacting the carboxylic acid with the corresponding organotin oxides, hydroxides, or chlorides. nih.govbsmiab.org For example, a series of mono-, di-, and triorganotin(IV) compounds with 3,4-methylenedioxy-6-nitrophenylpropenoic acid have been prepared. nih.gov These complexes, with general formulas [R2SnL2] and [R3SnL], are typically air-stable crystalline solids. nih.gov The molecular geometry of these organotin compounds can vary widely, from monomers to complex polymeric structures, which influences their biological activity. nih.gov

The following table presents data on synthesized organotin(IV) derivatives of 3,4-methylenedioxy-6-nitrophenylpropenoic acid (L). nih.gov

Compound No.FormulaPhysical State
1[Me2SnL2]Crystalline Solid
2[Et2SnL2]Crystalline Solid
3[BuSnL2Cl]Crystalline Solid
4[Bu2SnL2]Crystalline Solid
5[Bu3SnL]Crystalline Solid
6[Oct2SnL2]Crystalline Solid
7[Cy3SnL]Crystalline Solid
8[Ph3SnL]Crystalline Solid

Copper Complexes: Copper(II) complexes can be synthesized using ligands derived from or related to the target molecule. Often, Schiff base ligands are prepared first, which then coordinate with the copper ion. mdpi.comrsc.org For instance, a series of copper(II) complexes containing N,O-chelating Schiff base ligands were synthesized by reacting copper(II) acetate (B1210297) with the appropriate ligands in methanol. mdpi.com The resulting complexes were air-stable solids obtained in good yields. mdpi.com Similarly, copper(II) complexes with sterically hindered phenolic Schiff bases have been synthesized and characterized, demonstrating the versatility of this approach. rsc.org The geometry around the Cu(II) ions in such complexes can be determined using techniques like single-crystal X-ray diffraction. bohrium.com

Chemical Reactivity and Transformation Studies of 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid

Nucleophilic Addition Reactions

The electronic properties of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid make its β-carbon atom highly electrophilic and prone to attack by nucleophiles. This reactivity is central to its participation in conjugate addition reactions.

Reactivity as an Aza-Michael Acceptor

The compound is an effective Michael acceptor, particularly in aza-Michael reactions where the nucleophile is an amine. The α,β-unsaturated ketone moiety is activated by electron-withdrawing groups, facilitating the conjugate addition of N-nucleophiles to the C=C double bond. libretexts.org This reaction is a fundamental method for forming carbon-nitrogen bonds.

While specific studies on this compound are not extensively detailed, the reactivity of analogous structures provides significant insight. For instance, research on 4-(4-acetaminophenyl)-4-oxo-but-2-enoic acid demonstrates its reaction with amines like benzylamine (B48309) and ethanolamine. In these reactions, the lone pair of electrons on the nitrogen atom attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a β-amino acid derivative. This reaction proceeds via nucleophilic addition to the activated double bond, yielding the corresponding aza-Michael adduct.

Table 1: Aza-Michael Addition with an Analogous Compound
Michael AcceptorNucleophileProduct
4-(4-acetaminophenyl)-4-oxo-but-2-enoic acidBenzylamine2-benzylamino-4-(4-acetaminophenyl)-4-oxobutanoic acid
4-(4-acetaminophenyl)-4-oxo-but-2-enoic acidEthanolamine4-(4-acetaminophenyl)-2-(2-hydroxyethylamino)-4-oxobutanoic acid

Cycloaddition Reaction Pathways (e.g., Diels-Alder Reactivity)

The carbon-carbon double bond in this compound is part of a conjugated system and is flanked by strong electron-withdrawing groups (a ketone and a carboxylic acid). This structural feature makes it an excellent candidate to act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.orgorganic-chemistry.org For a successful reaction, the dienophile is typically activated by electron-withdrawing substituents, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orglibretexts.org The substituents on this compound fulfill this requirement, suggesting it should be highly reactive toward electron-rich dienes. Although specific Diels-Alder reactions involving this exact compound are not prominently documented in the surveyed literature, its electronic and structural properties strongly support its potential as a reactive dienophile to synthesize complex cyclic and bicyclic structures. libretexts.org

Coordination and Complexation Chemistry

The presence of a carboxylate group allows this compound to function as a ligand in coordination chemistry. Upon deprotonation, the resulting carboxylate anion can coordinate to metal centers, forming stable complexes.

Interactions with Transition Metal Ions (e.g., Copper(II))

Transition metal ions, such as copper(II), readily form complexes with carboxylate ligands. mdpi.comresearchgate.net Studies on various copper(II) carboxylate complexes have shown that they often form dimeric structures, famously known as the "paddle-wheel" arrangement, where two copper atoms are bridged by four carboxylate ligands. mdpi.com The copper(II) ion in such complexes typically exhibits a pentacoordinated or hexacoordinated environment. mdpi.comresearchgate.net The coordination sphere can be completed by other ligands, including water molecules. mdpi.com Although direct synthesis with this compound is not detailed, the behavior of similar ligands suggests it would form stable, potentially dimeric, complexes with Cu(II).

Organometallic Complex Formation (e.g., with Tin)

Organotin(IV) compounds are known to form a wide variety of complexes with carboxylate ligands, which have garnered interest for their structural diversity and biological activities. nih.govnih.gov The synthesis of these complexes typically involves the reaction of an organotin(IV) oxide or halide with the carboxylic acid. The resulting complexes can exhibit various coordination numbers and geometries around the tin atom, often forming polymeric chains or discrete molecular structures. nih.govbsmiab.org While the field of organotin carboxylates is extensive, specific research detailing the formation of organometallic complexes between this compound and tin is not widely available in the reviewed literature. However, the presence of the carboxylate group indicates a strong potential for such complex formation.

Analysis of Ligand Binding Modes (e.g., Carboxylate Moiety Deprotonation)

The primary mode of binding for this compound to a metal center involves the deprotonation of its carboxylic acid group to form a carboxylate anion. acs.org This anion typically acts as a bidentate ligand, where both oxygen atoms of the carboxylate group coordinate to one or more metal centers. mdpi.com This can result in several binding modes:

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers, a common feature in dimeric and polymeric structures like the paddle-wheel complexes of copper(II). mdpi.comias.ac.in

Infrared spectroscopy is often used to confirm this binding mode, where the separation between the asymmetric (νas) and symmetric (νs) stretching frequencies of the COO⁻ group provides evidence for bidentate coordination. mdpi.com

Table 2: Potential Coordination Properties with Metal Ions
Metal IonPotential Complex TypeLikely Ligand Binding Mode
Copper(II)Dimeric "paddle-wheel" or polymericBidentate bridging carboxylate mdpi.com
Tin(IV)Monomeric, dimeric, or polymeric organotin carboxylateBidentate bridging or chelating carboxylate nih.govbsmiab.org

Investigations into Stereochemical Control and Selectivity

The spatial arrangement of atoms and functional groups in this compound plays a pivotal role in its chemical behavior. The presence of a carbon-carbon double bond and a chiral center (upon reaction at the ketone) introduces elements of stereoisomerism that are central to its reactivity.

In the synthesis of related 4-aryl-2-oxobut-3-enoic acids, the (E)-isomer is typically the major product due to its greater thermodynamic stability. researchgate.netnih.gov The steric repulsion between the bulky aryl group and the oxobutenoic acid chain is minimized in the trans configuration of the (E)-isomer.

For example, the ¹H-NMR spectra of various (E)-3-aryl-acrylonitrile derivatives, which share a similar structural motif, consistently show coupling constants for the vinylic protons that confirm the E-geometry.

Table 1: Representative ¹H-NMR Data for Vinylic Protons in (E)-Isomers of Related Compounds

Compound StructureVinylic ProtonsCoupling Constant (J) in HzReference
(E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrileH-alpha, H-betaNot explicitly stated, but structure confirmed as (E) nih.gov
Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoateNot explicitly statedStructure confirmed as (E) by synthetic method researchgate.net

This table is generated based on data from related compounds to illustrate the principles of stereochemical elucidation.

The α,β-unsaturated ketone and α-keto acid functionalities in this compound make it a versatile substrate for various asymmetric transformations. These reactions aim to create new stereocenters with a high degree of enantiomeric excess (ee), which is crucial in the synthesis of chiral molecules. While specific examples of enantioselective reactions starting with this compound are not detailed in the surveyed literature, the reactivity of similar α,β-unsaturated keto compounds provides a clear indication of its potential.

Asymmetric Michael Additions:

The β-position of the α,β-unsaturated ketone is electrophilic and susceptible to nucleophilic attack in a Michael addition. The use of chiral catalysts can direct the approach of the nucleophile to one face of the molecule, resulting in an enantiomerically enriched product. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides, have proven effective in catalyzing the asymmetric Michael addition of various nucleophiles to α,β-unsaturated ketones. nih.govnih.govresearchgate.net

Table 2: Examples of Enantioselective Michael Additions to α,β-Unsaturated Ketones Catalyzed by Chiral Organocatalysts

Michael AcceptorNucleophileCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Alkyl Vinyl KetonesAromatic Amines9-amino cinchona alkaloid derivative85-98Not applicable90-99 nih.gov
Cyclohex-2-en-1-oneNitroalkanesChiral secondary amine70-9590:10 - >95:590-99 mdpi.comresearchgate.net
3-Aryl-substituted oxindolesMethyl vinyl ketoneBinaphthyl-modified bifunctional catalyst81-91Not applicable81-91 nih.govresearchgate.net

This table presents data from studies on related α,β-unsaturated systems to demonstrate the potential for enantioselective transformations.

Asymmetric Haloazidation:

The double bond in α,β-unsaturated ketones can also undergo asymmetric functionalization. For instance, iron-catalyzed asymmetric haloazidation allows for the introduction of both a halogen and an azide (B81097) group across the double bond with high diastereo- and enantioselectivity. This transformation creates two new adjacent stereocenters. acs.org

Asymmetric Aldol (B89426) Reactions:

The ketone carbonyl group can act as an electrophile in aldol reactions. Chiral diamine catalysts have been shown to effectively catalyze the asymmetric aldol reaction between α,β-unsaturated ketoesters and ketones, yielding products with high enantioselectivity. nih.gov

The diverse reactivity of the functional groups present in this compound, combined with the advancements in asymmetric catalysis, underscores its potential as a valuable building block in the stereoselective synthesis of complex organic molecules.

Spectroscopic and Structural Elucidation of 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In FT-IR spectroscopy, specific bonds and functional groups absorb infrared radiation at characteristic frequencies. For 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid, the spectrum is expected to show several key absorption bands. The presence of a carboxylic acid group would be indicated by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band between 1725-1700 cm⁻¹. The α,β-unsaturated ketone carbonyl stretch would likely appear around 1685-1665 cm⁻¹.

The nitro group (-NO₂) would exhibit two distinct stretching vibrations: an asymmetric stretch typically found between 1560-1520 cm⁻¹ and a symmetric stretch in the 1360-1320 cm⁻¹ region. The carbon-carbon double bond (C=C) of the enoic acid moiety would show a stretching vibration around 1640-1600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H bending vibrations for the ortho-substituted benzene (B151609) ring would appear in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected FT-IR Absorption Ranges for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300-2500 (broad)
Carboxylic Acid C=O Stretch 1725-1700
α,β-Unsaturated Ketone C=O Stretch 1685-1665
Nitro Group Asymmetric N-O Stretch 1560-1520
Nitro Group Symmetric N-O Stretch 1360-1320
Alkene C=C Stretch 1640-1600
Aromatic Ring C-H Stretch >3000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound would reveal the chemical environment of each proton. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm. The two vinyl protons of the butenoic acid chain would appear as doublets, with their coupling constant indicating the stereochemistry (typically larger for a trans configuration). Their chemical shifts would be influenced by the adjacent carbonyl and nitrophenyl groups, likely falling in the 6.0-8.0 ppm range.

The protons on the 2-nitrophenyl group would exhibit a complex splitting pattern characteristic of an ortho-substituted benzene ring, with chemical shifts generally between 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group would cause the aromatic protons to be deshielded and appear at lower field.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and the ketone would be the most downfield signals, typically in the range of 160-200 ppm. The carbons of the C=C double bond would resonate between 120-150 ppm. The carbon atom attached to the nitro group would also be significantly deshielded. The remaining aromatic carbons would appear in their characteristic region of 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Acid C=O 165-185
Ketone C=O 190-200
Alkene C=C 120-150
Aromatic C-NO₂ 145-155
Aromatic C-H 120-140

While not directly applicable to this compound itself, multinuclear NMR becomes relevant when the compound acts as a ligand in organometallic complexes. For instance, if this acid were to form a complex with an organotin moiety, ¹¹⁹Sn NMR spectroscopy would be a crucial tool for characterizing the coordination environment around the tin atom. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center, as well as the nature of the substituents.

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show strong absorptions in the ultraviolet region due to the presence of multiple chromophores. The nitrophenyl group, the enone system, and the carboxylic acid group all contribute to the electronic structure.

The π → π* transitions of the aromatic ring and the conjugated enone system would likely result in intense absorption bands. The n → π* transition of the carbonyl groups would also be present, though typically with lower intensity. The exact position and intensity of these absorption maxima would depend on the solvent used due to solvatochromic effects. The extended conjugation of the molecule would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When this compound is exposed to UV-visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which light is absorbed correspond to the energy differences between these orbitals.

The structure of this compound contains several chromophores—parts of the molecule that absorb light—including the nitrophenyl group and the α,β-unsaturated α-keto acid system. These features give rise to characteristic electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The conjugated system extending from the phenyl ring through the enoic acid moiety is expected to produce significant π → π* absorptions.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and carboxyl groups, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

While specific experimental data for the UV-Vis spectrum of this compound is not available in the public domain, a theoretical analysis would predict absorption maxima characteristic of its conjugated and functionalized structure. The precise location and intensity of these peaks would be sensitive to the solvent used, due to differential stabilization of the ground and excited states.

Table 1: Expected Electronic Transitions for this compound

Type of TransitionAssociated ChromophoreExpected Wavelength Region
π → πConjugated system (nitrophenyl, enone)Shorter Wavelength (UV-C/B)
n → πCarbonyl (C=O), Nitro (NO₂), Carboxyl (COOH) groupsLonger Wavelength (UV-A/Visible)

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, with the chemical formula C₁₀H₇NO₅, the expected exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and then measuring the m/z of the resulting molecular ion, typically [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule). The experimentally determined mass would then be compared to the theoretical mass to confirm the elemental composition. Although detailed research findings from HRMS analysis of this specific compound are not publicly documented, the technique remains the gold standard for confirming its molecular formula.

Table 2: Theoretical Mass Calculation for HRMS Analysis

Ion SpeciesChemical FormulaTheoretical Monoisotopic Mass (Da)
[M] (Neutral Molecule)C₁₀H₇NO₅221.0324
[M+H]⁺ (Protonated)C₁₀H₈NO₅⁺222.0402
[M-H]⁻ (Deprotonated)C₁₀H₆NO₅⁻220.0246

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

This analysis would reveal:

The planarity of the phenyl ring and the enoic acid chain.

The torsion angles between the phenyl ring, the nitro group, and the butenoic acid side chain.

The specific E/Z configuration of the double bond.

Intramolecular hydrogen bonding, if present.

While the crystal structure for this specific compound has not been reported in the searched literature, this technique is indispensable for unambiguously confirming its molecular structure in the solid phase.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction also elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces.

For this compound, one would expect to observe:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimers or chains within the crystal structure.

π–π Stacking: The electron-deficient nitrophenyl rings could engage in stacking interactions, contributing to the stability of the crystal lattice.

Other Interactions: Interactions involving the nitro and keto groups could further influence the molecular packing.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. For a pure sample of this compound (C₁₀H₇NO₅), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula. This method serves as a crucial check of purity and confirms the empirical formula of the synthesized compound.

Table 3: Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Theoretical %
CarbonC12.011120.1154.31%
HydrogenH1.0087.0563.19%
NitrogenN14.00714.0076.34%
OxygenO15.99979.99536.17%
Total Molecule C₁₀H₇NO₅ 221.168 100.00%

The close agreement between experimental and theoretical percentages would provide strong evidence for the compound's identity and purity.

Chromatographic Techniques for Purity and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is a highly improved form of column chromatography. Instead of a solvent being allowed to drip through a column under gravity, it is forced through under high pressures of up to 400 atmospheres. This makes it much faster and more effective.

For a compound like this compound, a reverse-phase HPLC method would be a common choice for purity analysis. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Representative HPLC Method for a Related Nitrophenyl Acid:

ParameterCondition
Stationary Phase Newcrom R1 (C18)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV-Vis (Wavelength dependent on chromophore)
Application Purity assessment, pharmacokinetic studies

This data is representative and based on methods for structurally similar compounds like 4-(4-Nitrophenyl)butyric acid. sielc.com

The nitrophenyl group in this compound contains a strong chromophore, which would allow for sensitive detection using a UV-Vis detector, likely in the range of 254-280 nm. The retention time would be influenced by the exact ratio of the organic solvent to water in the mobile phase; a higher concentration of acetonitrile would typically lead to a shorter retention time.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. researchgate.net It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. TLC is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel, aluminum oxide, or cellulose (B213188). This layer of adsorbent is the stationary phase.

For this compound, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica gel plate. The plate would then be developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined empirically. A common starting point for an acidic compound like this would be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing of the spot.

The position of the compound on the developed chromatogram is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. Visualization of the spot can be achieved under UV light, as the nitrophenyl group is UV-active. Alternatively, staining agents like potassium permanganate (B83412) or phosphomolybdic acid can be used.

Illustrative TLC Data for Aromatic Acids:

Compound TypeStationary PhaseMobile Phase ExampleVisualizationExpected Rf Range
Aromatic Carboxylic AcidsSilica Gel 60 F254Hexane:Ethyl Acetate (7:3) + 0.5% Acetic AcidUV (254 nm)0.3 - 0.6

This table provides a general illustration of TLC conditions for compounds with similar functional groups.

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

Since this compound is a chiral molecule (due to the stereogenic center at the carbon bearing the oxo group), it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, but often exhibit different biological activities. Therefore, the ability to separate and quantify the enantiomers is crucial, particularly in pharmaceutical contexts.

Chiral Stationary Phase (CSP) HPLC is the most widely used technique for the separation of enantiomers. phenomenex.com This method employs a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different energies of formation. This difference in interaction leads to different retention times for the two enantiomers, allowing for their separation and the determination of the enantiomeric excess (e.e.).

Common chiral stationary phases are based on polysaccharides (e.g., cellulose or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is highly dependent on the structure of the analyte and is often determined through a screening process. For acidic compounds, polysaccharide-based CSPs are often effective. The mobile phase in chiral separations can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reverse-phase system (e.g., acetonitrile/water).

General Approach for Chiral HPLC Method Development:

ParameterOptions and Considerations
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), Pirkle-type, Macrocyclic glycopeptide-based
Mobile Phase Normal Phase (e.g., Hexane/Ethanol, Hexane/Isopropanol), Reverse Phase (e.g., Acetonitrile/Water, Methanol/Buffer), Polar Organic Mode (e.g., Acetonitrile, Methanol)
Additives Acids (e.g., trifluoroacetic acid, acetic acid) or bases (e.g., diethylamine) are often added to the mobile phase to improve peak shape and resolution.
Detection UV-Vis, Circular Dichroism (CD)

This table outlines the general strategy for developing a chiral HPLC separation method. phenomenex.comsigmaaldrich.com

The successful separation of the enantiomers of this compound would result in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the areas of the two peaks using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Computational Chemistry Studies on 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for predicting a wide range of molecular properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to predict various molecular properties of organic compounds. For 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), can be employed to determine its optimized geometry, vibrational frequencies, and thermochemical properties. researchgate.netmdpi.com

These calculations provide the foundation for understanding the molecule's stability and reactivity. The optimized molecular structure reveals bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

PropertyPredicted Value
Optimized Energy[Data not available]
Dipole Moment[Data not available]
Rotational Constants[Data not available]

Table 1: Illustrative DFT-calculated properties for this compound. Actual values would be obtained from specific computational studies.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap Calculations)

The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For this compound, the presence of the electron-withdrawing nitro group and the conjugated system is expected to influence the energies of the frontier orbitals significantly.

ParameterEnergy (eV)
HOMO Energy[Data not available]
LUMO Energy[Data not available]
HOMO-LUMO Gap[Data not available]

Table 2: Representative electronic properties derived from HOMO-LUMO calculations for this compound. Specific values require dedicated computational analysis.

Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. researchgate.netyoutube.com Neutral regions are generally green. researchgate.net

In this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms and regions near the nitro group may exhibit positive electrostatic potential (blue), indicating susceptibility to nucleophilic attack.

Conformational Analysis (e.g., Relaxed Potential Energy Surface Scans)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A relaxed potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically changing a specific dihedral angle and optimizing the geometry at each step, a PES scan can identify the most stable conformers (energy minima) and the transition states between them.

For this compound, rotations around the single bonds connecting the phenyl ring, the enoic acid moiety, and the oxobutanoic chain would lead to different conformers. Understanding the relative energies of these conformers is important for predicting the molecule's predominant shape and its interaction with other molecules.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular structure and crystal packing of molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds involving the carboxylic acid and nitro groups, as well as π-π stacking interactions between the phenyl rings. nih.govnih.gov

Interaction TypePercentage Contribution
O···H[Data not available]
H···H[Data not available]
C···H[Data not available]
C···C (π-π stacking)[Data not available]
N···O[Data not available]

Table 3: Hypothetical percentage contributions of various intermolecular contacts for this compound as would be determined by Hirshfeld surface analysis.

Quantum Theory of Atoms in Molecules (QT-AIM) for Non-Covalent Bonding Quantification

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the topology of the electron density (ρ(r)) in a chemical system. numberanalytics.comresearchgate.net This analysis provides a rigorous definition of atoms within a molecule and allows for the characterization of chemical bonds and other interactions, including weaker non-covalent bonds. numberanalytics.comnih.govresearchgate.net

The methodology involves identifying critical points in the electron density where the gradient of the density is zero. Of particular importance are the Bond Critical Points (BCPs), which are located along the path of maximum electron density between two interacting atomic nuclei. researchgate.net The properties of the electron density at these BCPs reveal the nature of the interaction.

Key QTAIM parameters at a Bond Critical Point include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the character of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of non-covalent forces like hydrogen bonds, ionic bonds, and van der Waals interactions, where electron density is depleted between the nuclei. researchgate.net

For this compound, QTAIM analysis could be used to quantify various intramolecular non-covalent interactions that stabilize its conformation. For instance, potential hydrogen bonds between the carboxylic acid group and the nitro group could be identified and characterized.

Hypothetical QTAIM Analysis Data for Intramolecular Interactions

Interacting AtomsPotential Interaction Typeρ(r) (a.u.)∇²ρ(r) (a.u.)Interpretation
O(carboxyl)...H(vinyl)Hydrogen Bond~0.025~+0.090Closed-shell interaction, characteristic of a hydrogen bond.
O(nitro)...H(phenyl)Hydrogen Bond~0.015~+0.060Weaker closed-shell interaction.
C=O...C(phenyl)van der Waals~0.008~+0.030Very weak closed-shell interaction, typical of van der Waals forces.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or DNA). acs.org This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govelsevierpure.com

DNA is a significant target for many therapeutic agents. oup.com Small molecules can interact with DNA through several binding modes, primarily intercalation or groove binding. nih.govoup.com

Intercalation : This mode involves the insertion of a planar molecule between the base pairs of the DNA double helix.

Groove Binding : This involves the ligand fitting into the minor or major grooves of the DNA helix. Minor groove binders often show a preference for AT-rich sequences, where the groove is narrower and presents a more favorable environment for van der Waals and hydrophobic interactions. oup.com

A molecular docking simulation of this compound with a DNA duplex would involve computationally placing the molecule at various sites on the DNA structure. A scoring function would then calculate the binding energy for each pose, with lower energy values indicating more favorable interactions. The results would predict the most likely binding mode (intercalation vs. groove binding), the specific sequence preference (AT-rich vs. GC-rich regions), and the key molecular interactions (hydrogen bonds, electrostatic interactions, etc.) that stabilize the complex. Such simulations provide a static, atomic-level view of the interaction that can guide the design of new DNA-targeting compounds. acs.orgelsevierpure.com

In Silico Predictions for Research and Development

In silico tools are indispensable in modern drug discovery for predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of new chemical entities. Early assessment of these properties helps to filter out compounds that are unlikely to become successful drugs. nih.gov

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. researchgate.net This assessment is often based on established rules derived from the analysis of successful oral drugs.

SwissADME is a free and widely used web tool that computes a range of physicochemical properties and predicts ADME parameters. nih.gov It evaluates compounds against several drug-likeness rules, including:

Lipinski's Rule of Five : A cornerstone of drug design, it states that poor oral absorption is more likely when a molecule violates more than one of the following rules: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10.

Veber's Rule : Relates to molecular flexibility, suggesting good oral bioavailability is more likely for compounds with ≤ 10 rotatable bonds and a Topological Polar Surface Area (TPSA) ≤ 140 Ų.

Bioavailability Radar : A graphical tool that provides an intuitive visualization of a molecule's drug-likeness based on six key physicochemical properties. For a compound to be considered "drug-like," its plot should fall entirely within the pink hexagonal area. prismbiolab.com

Typical SwissADME Parameters for Drug-Likeness Evaluation

PropertyParameterIdeal Range for Oral Drugs
LipophilicityLog P (o/w)-0.7 to +5.0
SizeMolecular Weight (MW)150 to 500 g/mol
PolarityTopological Polar Surface Area (TPSA)20 to 130 Ų
SolubilityLog S (ESOL)> -6
FlexibilityNumber of Rotatable Bonds≤ 9
SaturationFraction of sp³ Carbons≥ 0.25

Osiris : This component is particularly useful for identifying potential toxicity risks by flagging structural fragments known to be associated with mutagenicity, tumorigenicity, or irritant effects. It also calculates a "drug score," which combines drug-likeness, cLogP, solubility, molecular weight, and toxicity risks into a single value to quickly assess a compound's potential. nih.gov

Molinspiration : This tool calculates key molecular properties relevant to Lipinski's Rule of Five and predicts bioactivity scores for various important drug targets (e.g., GPCR ligands, kinase inhibitors, ion channel modulators). researchgate.net

A comprehensive POM analysis of this compound would provide a multifaceted view of its drug potential, highlighting not only its ADME properties but also potential toxicity liabilities and likely biological activities. mdpi.comnih.gov

Biological Activity and Mechanistic Investigations of 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid

Enzyme Inhibition Studies

The interaction of 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid and its analogs with various enzymes is a subject of scientific inquiry. The following sections summarize findings from preclinical studies on its inhibitory potential.

Inhibition of Glutamate (B1630785) Dehydrogenase and Transamination Reactions (preclinical)

Preclinical studies specifically investigating the inhibitory effect of this compound on glutamate dehydrogenase (GDH) or its role in transamination reactions are not available in the current body of scientific literature. Research into the modulation of GDH by other small molecules is ongoing, but direct data for this specific compound is absent.

Proline Racemase (PRAC) Inhibition (preclinical)

There are no available preclinical data on the inhibitory activity of this compound against proline racemase (PRAC). The development of PRAC inhibitors is an area of interest for therapeutic applications, but this particular compound has not been evaluated in published studies.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition (for related compounds)

While direct studies on this compound are unavailable, various compounds containing a nitrophenyl moiety have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. nih.govnih.gov

Research has shown that the inclusion of a p-nitrophenyl group in pyrazoline-thiazole derivatives can lead to potent AChE inhibition. acs.org For instance, certain synthesized pyrazoline-thiazole compounds featuring this group demonstrated significant inhibitory activity against AChE, with IC50 values in the sub-micromolar range. acs.org Similarly, studies on (4-nitrophenyl)sulfonoxyl derivatives revealed that the presence of the 4-nitrobenzenesulfonyl group can control the mode of inhibition, shifting it from competitive to noncompetitive. acs.orgnih.gov

Furthermore, other nitrophenyl derivatives have been identified as BChE inhibitors. A high-throughput screening of numerous compounds identified ethyl 4-nitrophenyl ethylphosphonate as a known BChE inhibitor. nih.govresearchgate.net Benzohydrazide derivatives have also been explored, showing dual inhibition of both AChE and BChE, with some compounds demonstrating inhibitory activity comparable to or better than the standard drug rivastigmine. mdpi.com

Table 1: AChE and BChE Inhibition by Related Nitrophenyl-Containing Compounds

Compound Class Target Enzyme Key Findings IC₅₀ Values Reference
Pyrazoline-Thiazole Derivatives AChE Introduction of a p-nitrophenyl group resulted in potent inhibition. Compound 3f : 0.382 µM acs.org
(4-Nitrophenyl)sulfonoxyl Derivatives AChE The nitrophenyl group altered the inhibition mechanism from competitive to noncompetitive. (S)-3 : Kᵢ = 19.0 µM nih.gov
Benzohydrazide Derivatives AChE & BChE Exhibited dual inhibition of both enzymes. 44–100 µM (AChE), from 22 µM (BChE) mdpi.com

Tyrosinase Inhibition (for related compounds)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and medicine. researchgate.net A novel series of 4-nitrophenylpiperazine derivatives has been synthesized and evaluated for tyrosinase inhibitory activity. nih.gov Among the synthesized compounds, one derivative featuring an indole (B1671886) moiety demonstrated the most significant effect, with a reported IC50 value of 72.55 μM. nih.govresearchgate.net Kinetic analysis of this potent derivative revealed a mixed-type inhibition mechanism against tyrosinase. nih.gov The structure-activity relationship (SAR) analysis suggested that incorporating indole or pyridine (B92270) moieties enhanced the inhibitory potency of the nitrophenylpiperazine scaffold. nih.gov The search for tyrosinase inhibitors has explored a wide range of natural and synthetic phenolic compounds, including flavonoids and stilbenes. mdpi.com

Table 2: Tyrosinase Inhibition by Related Nitrophenylpiperazine Derivatives

Compound Description Inhibition Type IC₅₀ (µM) Reference
4l 4-Nitrophenylpiperazine with indole moiety Mixed 72.55 nih.govresearchgate.net
4a Phenyl-substituted nitrophenylpiperazine - > 200 researchgate.net
4i Benzyl-substituted nitrophenylpiperazine - 184.24 researchgate.net

Alpha-Glucosidase Inhibition (for related compounds)

Alpha-glucosidase inhibitors are a class of therapeutic agents used to manage hyperglycemia by delaying carbohydrate digestion. nih.gov The standard laboratory assay for α-glucosidase activity often utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which releases the chromophore p-nitrophenol upon enzymatic cleavage. nih.govscialert.net This indicates that the enzyme's active site can accommodate nitrophenyl structures.

Numerous studies have identified natural compounds, particularly polyphenols, as effective α-glucosidase inhibitors. scialert.netresearchgate.netresearchgate.net While direct inhibition data for this compound is not available, the frequent use of a p-nitrophenyl-based substrate in screening assays suggests that compounds with this moiety are relevant to the study of this enzyme. scialert.net

Antimicrobial Efficacy

The antimicrobial potential of this compound has not been directly reported. However, research into a closely related structural analog, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, provides insight into the potential activity of this chemical class. This compound was used as a starting material to synthesize a variety of novel heterocyclic derivatives, including pyridazinones and thiazoles. researchgate.net The antimicrobial activities of some of these synthesized compounds were then evaluated. researchgate.net

Similarly, other studies have investigated the antibacterial properties of derivatives of oxobutanoic and oxobutanamide acids. For example, amide derivatives of 4-oxobutanoic acid have shown activity against various bacterial and fungal strains. researchgate.net Furthermore, α,β-unsaturated carbonyl compounds, a core feature of the butenoic acid structure, are known to possess biological activity, often attributed to their ability to act as Michael acceptors. nih.gov This reactivity can be crucial for their interaction with biological targets in microbes.

Antibacterial Activity (against Gram-positive and Gram-negative bacteria)

No specific studies on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria have been identified. The general antibacterial potential of nitrophenyl-containing compounds is recognized, with some derivatives exhibiting activity. encyclopedia.pubnih.gov However, the efficacy and spectrum of activity for this compound remain undetermined.

Antifungal Properties

Similarly, there is no available scientific literature that has evaluated the antifungal properties of this compound. While some nitrophenyl derivatives have been investigated for antifungal effects, the specific activity of this compound is not documented. nih.govnih.govresearchgate.net

Activity against Specific Microbial Pathogens (e.g., Clostridioides difficile)

A thorough review of existing research reveals no studies focused on the activity of this compound against the specific microbial pathogen Clostridioides difficile. The potential of this compound as a targeted antimicrobial agent against this or other specific pathogens has not been explored.

Antiproliferative and Anticancer Activity (in vitro cell line studies)

Activity against Lung Carcinoma (H-157) Cell Lines

There are no published studies investigating the antiproliferative or cytotoxic effects of this compound on the H-157 lung carcinoma cell line. The potential of this compound as an anticancer agent for lung cancer has not been evaluated.

Activity against Kidney Fibroblast (BHK-21) Cell Lines

No in vitro research has been conducted to assess the activity of this compound against the BHK-21 kidney fibroblast cell line. Therefore, its effects on the proliferation and viability of these cells are unknown.

General Anticancer Potential of Derivatives

While the synthesis and evaluation of various nitrophenyl derivatives for anticancer properties is an active area of research, there is a lack of specific information on the anticancer potential of derivatives of this compound. nih.govresearchgate.net The structure-activity relationships and therapeutic potential of such derivatives have not been reported.

Antileishmanial Activity (e.g., against Leishmania major promastigotes)

Leishmaniasis, caused by protozoan parasites of the Leishmania genus, remains a significant global health issue, necessitating the search for novel therapeutic agents. The evaluation of chemical compounds for their efficacy against various forms of the parasite, such as the promastigote stage of Leishmania major, is a critical step in drug discovery.

Despite the importance of identifying new antileishmanial compounds, a review of available scientific literature did not yield specific data on the activity of this compound against Leishmania major promastigotes. Research into the antileishmanial potential of this specific compound has not been reported in the accessible literature. Therefore, no quantitative data, such as IC50 values, or detailed research findings regarding its efficacy or mechanism of action against Leishmania major can be provided at this time.

DNA Interaction Studies

The interaction of small molecules with DNA is a fundamental area of study in medicinal chemistry, as it can elucidate potential mechanisms of action for therapeutic agents, including antiparasitic and anticancer drugs. These interactions are broadly categorized into covalent and non-covalent binding modes, with the latter including intercalation, groove binding, and electrostatic interactions.

The study of how a compound binds to DNA can reveal its potential to interfere with cellular processes such as DNA replication and transcription. Intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, is a common binding mode for many biologically active compounds.

However, specific studies detailing the DNA binding mode of this compound are not available in the current body of scientific literature. While research has been conducted on similar molecules, such as derivatives of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid which have shown an intercalative mode of binding, no such investigations have been published for this compound itself. researchgate.net Consequently, there is no empirical evidence to describe its preferred mode of interaction with DNA, be it intercalative, groove binding, or electrostatic.

A variety of biophysical techniques are employed to study the interactions between small molecules and DNA. Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, can reveal the formation of a compound-DNA complex and provide insights into the binding affinity. Viscometry, on the other hand, is a sensitive method for detecting changes in the length of the DNA helix, which is a hallmark of intercalation.

There are no published studies that have utilized spectroscopic or viscometric methods to analyze the interaction of this compound with DNA. While these techniques have been successfully applied to other related oxobutenoic acid derivatives to confirm their intercalative binding, the absence of such data for the specific compound means that its binding constants, the number of binding sites, and the physical effect on the DNA structure remain uncharacterized. researchgate.net

Involvement in Biological Metabolic Pathways (general discussion for similar compounds)

The metabolic fate of xenobiotic compounds, including drugs and environmental pollutants containing a nitrophenyl group, is of significant interest due to the potential for metabolic activation or detoxification. The nitro group can undergo a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and amino functional groups. nih.gov These reactions are often catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian cells and gut microbiota. nih.gov

The reduction of the nitro group, particularly to the N-hydroxylamino intermediate, can be a critical step in the bioactivation of these compounds. researchgate.net This intermediate can undergo further enzymatic reactions, such as esterification, leading to the formation of reactive species that can covalently bind to macromolecules like DNA. researchgate.net This process of metabolic activation has been identified as a pathway leading to the mutagenic and carcinogenic effects of some nitro-aromatic compounds. researchgate.net

Alternatively, metabolic pathways can lead to the detoxification and excretion of nitrophenyl-containing compounds. The specific pathway followed depends on the structure of the compound and the metabolic capabilities of the organism. For instance, microorganisms have been shown to metabolize nitrophenyl-carboxylic acid compounds through various mechanisms. nih.gov The initial steps in the biodegradation of some nitroaromatic compounds can involve hydrolytic denitration or dioxygenase-mediated ring fission, ultimately leading to intermediates that can enter central metabolic pathways. gatech.edu

Given the presence of the 2-nitrophenyl moiety, it is plausible that this compound could be a substrate for nitroreductases. However, without specific metabolic studies on this compound, its precise metabolic fate and the biological activity of any potential metabolites remain speculative.

Applications and Potential Uses of 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid in Advanced Materials and Pharmaceutical Development

Pharmaceutical Intermediates

The primary and most well-established application of 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid is as a sophisticated intermediate in the synthesis of high-value pharmaceutical compounds. Its reactive nature makes it an ideal precursor for constructing complex molecular architectures.

This compound, typically in its methyl ester form, serves as a crucial starting material in the enantioselective synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension. ACE inhibitors are a major class of antihypertensive drugs that have been extensively developed over several decades.

The synthesis of Benazepril involves a key step where the methyl ester of the compound, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, reacts with L-homophenylalanine ethyl ester. This reaction is an asymmetric aza-Michael addition, a powerful method for forming carbon-nitrogen bonds with high stereocontrol. The process yields a key chiral intermediate, which is then further processed to create the final Benazepril molecule. The trans geometry of the double bond in the but-2-enoic acid methyl ester, confirmed by a large coupling constant (15.6 Hz) for its olefinic protons, is crucial for the reaction's success.

Key Synthesis Step for Benazepril Intermediate
Reactant 1Reactant 2Reaction TypeKey Intermediate ProductFinal Drug
4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl esterL-homophenylalanine ethyl esterAsymmetric Aza-Michael Addition(2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl esterBenazepril
This table outlines the pivotal reaction involving the ester of this compound in the synthesis pathway of the ACE inhibitor Benazepril.

In the realm of drug discovery, a "lead compound" is a chemical structure that has pharmacological or biological activity and serves as the starting point for developing a new drug. The process of identifying and optimizing these lead compounds is a critical phase in pharmaceutical research. While this compound may not be a lead compound in the traditional sense of possessing intrinsic biological activity that is subsequently optimized, its role as an indispensable precursor for a highly active drug like Benazepril makes it central to drug discovery initiatives.

The identification of this molecule as a key intermediate allows medicinal chemists to design and execute a convergent and efficient synthesis pathway. Its structure is specifically tailored to introduce the necessary chemical motifs into the final drug molecule. Therefore, it is a product of rational drug design and is identified during the process of planning the synthesis of a target molecule with desired therapeutic properties.

Agrochemical Sector Applications (e.g., potential herbicide, insecticide)

While direct application of this compound in the agrochemical sector is not extensively documented, its chemical structure contains features common to some agrochemicals, suggesting potential for future exploration. The nitrophenyl group, in particular, is a component of certain herbicides. For example, Nitrofen is a herbicide characterized by a dichlorinated nitrophenoxy benzene (B151609) structure. The presence of the nitroaromatic moiety in this compound suggests that it could be investigated as a potential scaffold for developing new herbicides or insecticides. Its reactivity could be harnessed to synthesize a library of related compounds for screening to identify potential agrochemical activity.

Materials Science Applications

The unique combination of functional groups within this compound also points toward its potential utility in the field of materials science.

In principle, this compound possesses several functional groups—a carboxylic acid, a ketone, and a carbon-carbon double bond—that could be utilized in polymerization reactions. The carboxylic acid could be used for the synthesis of polyesters or polyamides, while the double bond could potentially undergo vinyl polymerization. This multifunctionality could allow it to act as a monomer for creating novel polymers with specific properties conferred by the pendant nitrophenyl group, such as altered thermal stability, solubility, or optical characteristics.

The nitrophenyl group in the molecule is an electron-withdrawing group that can create a significant dipole moment and influence the molecule's optical properties. Materials containing such chromophores are of interest in the development of optical devices. Photoaligning materials, for instance, rely on molecules that can be oriented by polarized light to control the alignment of other materials, such as liquid crystals in display technology. The rigid aromatic structure and polarizable nitro group of this compound make it a theoretical candidate for incorporation into such systems, potentially as a dopant or as a monomer in a photoactive polymer.

General Utility in Advanced Organic Synthesis

The structure of this compound is characterized by several functional groups that impart a high degree of reactivity, making it a versatile intermediate in organic synthesis. The presence of a carboxylic acid, a ketone, a carbon-carbon double bond (alkene), and a nitroaromatic ring allows for a wide range of chemical transformations.

The α-keto acid moiety is a key feature, enabling reactions such as decarboxylation, amination, and various condensation reactions. The conjugated system, consisting of the enone and the aromatic ring, is susceptible to nucleophilic attack, a common strategy for carbon-carbon and carbon-heteroatom bond formation. The nitro group is arguably one of the most important functional groups in this molecule from a synthetic standpoint. It is a strong electron-withdrawing group, which activates the aromatic ring to nucleophilic aromatic substitution. More significantly, the nitro group can be readily reduced to an amino group, which can then participate in a host of cyclization reactions to form heterocyclic structures.

This multi-functional nature allows this compound to be a key player in complex multi-step syntheses. It can be used to introduce the 2-nitrophenyl group into a larger molecule, with the intention of later modifying this group to induce cyclization or to introduce other functionalities. The combination of functionalities in a single molecule allows for tandem or domino reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity. This is a highly desirable feature in modern organic synthesis, as it improves efficiency and reduces waste.

While specific applications in the synthesis of advanced materials are not widely reported, the potential exists. For instance, the heterocyclic compounds derived from this compound could be explored as organic semiconductors, components of organic light-emitting diodes (OLEDs), or as building blocks for porous organic frameworks (POFs) or covalent organic frameworks (COFs). Nitrophenols, a related class of compounds, have been investigated for their use in the synthesis of dyes and other functional materials. nih.gov

Precursors for the Synthesis of Heterocyclic Compounds

The most significant and well-established application of this compound is as a precursor for the synthesis of a variety of heterocyclic compounds. The strategic placement of the nitro group ortho to the oxobutenoic acid side chain is key to its utility in this regard.

A prime example of this is in the synthesis of quinoline (B57606) derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The synthesis of quinolines can be achieved through a reductive cyclization of this compound. This process is analogous to the well-known Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an activated methylene (B1212753) group.

In the case of this compound, the reaction proceeds in two key steps:

Reduction of the Nitro Group: The nitro group is first reduced to an amino group (-NH2). This can be accomplished using a variety of reducing agents, such as tin(II) chloride (SnCl2), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation.

Intramolecular Cyclization: The resulting intermediate, 4-(2-aminophenyl)-2-oxobut-3-enoic acid, possesses both an amino group and a carbonyl group in a sterically favorable arrangement for cyclization. An intramolecular condensation reaction then occurs between the newly formed amino group and the ketone of the side chain, followed by dehydration, to form the quinoline ring system.

This synthetic strategy offers a direct route to highly functionalized quinolines. The specific substitution pattern of the final quinoline product is determined by the structure of the starting this compound and the reaction conditions.

The versatility of this compound as a precursor extends beyond quinolines. By reacting the intermediate 4-(2-aminophenyl)-2-oxobut-3-enoic acid with different reagents, a variety of other heterocyclic systems can be accessed. For example, condensation with hydrazines could potentially lead to the formation of pyridazinone derivatives, another class of heterocyclic compounds with known biological activities.

The following table summarizes the key heterocyclic systems that can be potentially synthesized from this compound and the general synthetic strategy.

Heterocyclic SystemGeneral Synthetic StrategyKey Reaction Steps
Quinolines Reductive Cyclization1. Reduction of the nitro group to an amine. 2. Intramolecular condensation and dehydration.
Pyridazinones Condensation with Hydrazines1. Reduction of the nitro group to an amine. 2. Reaction of the resulting keto-acid with a hydrazine (B178648) derivative.

The following table provides a more detailed look at the potential synthesis of a quinoline derivative from this compound.

Starting MaterialReagents and ConditionsIntermediateFinal Product
This compound1. SnCl2, HCl, Ethanol, Reflux 2. Neutralization4-(2-Aminophenyl)-2-oxobut-3-enoic acidA functionalized quinoline-3-carboxylic acid derivative

Future Research Directions and Outlook for 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid

Exploration of Novel and Efficient Synthetic Pathways

The future development of 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid and its analogs hinges on the establishment of novel and efficient synthetic routes. Current methodologies for the synthesis of α-keto acids can be resource-intensive and may involve harsh reaction conditions or the use of hazardous reagents. mdpi.com Future research should prioritize the development of greener, more sustainable synthetic strategies.

Key areas for exploration include:

Catalytic Approaches: Investigating the use of transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions could lead to milder reaction conditions and improved yields.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of α-keto acids is a promising green alternative. mdpi.com Exploring enzymatic pathways could offer high stereoselectivity and reduce the environmental impact of the synthesis.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalability.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for α-Keto Acids

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Chemical Synthesis Well-established methods, versatile. Often requires harsh conditions, may generate significant waste. mdpi.com
Catalytic Methods Milder reaction conditions, potential for high selectivity. Catalyst cost and sensitivity, optimization required.
Biocatalysis High stereoselectivity, environmentally friendly. mdpi.com Enzyme stability and availability, substrate scope limitations.

| Flow Chemistry | Enhanced safety and control, scalable. | Initial setup costs, potential for clogging. |

Design and Synthesis of Structurally Diverse Advanced Derivatives

The synthesis of a diverse library of derivatives based on the this compound scaffold is a critical next step to explore its therapeutic potential. Modifications to the core structure can modulate its physicochemical properties and biological activity.

Future synthetic efforts could focus on:

Aromatic Ring Substitutions: Introducing a variety of substituents on the nitrophenyl ring can influence electronic properties, lipophilicity, and steric interactions with biological targets.

Modification of the α-Keto Acid Moiety: Esterification or amidation of the carboxylic acid, or transformation of the ketone, can alter the compound's reactivity and pharmacokinetic profile.

Bioisosteric Replacements: Replacing the nitro group with other electron-withdrawing groups could fine-tune the electronic character of the molecule while potentially mitigating toxicity concerns associated with nitroaromatics. nih.gov

In-depth Mechanistic Studies of Observed Biological Activities

Given the presence of the nitro group, a well-known pharmacophore in various bioactive compounds, it is plausible that this compound and its derivatives may exhibit a range of biological activities. nih.govresearchgate.net Future research should aim to identify and characterize these activities and elucidate their underlying mechanisms of action.

Potential areas of investigation include:

Antimicrobial Activity: Many nitro-containing compounds exhibit antimicrobial properties through mechanisms involving the reduction of the nitro group to generate reactive nitrogen species. nih.gov

Anticancer Activity: The nitro group can be a key feature in hypoxia-activated prodrugs, which are selectively toxic to cancer cells in low-oxygen environments.

Enzyme Inhibition: The α-keto acid functionality is a known feature in the design of enzyme inhibitors, for example, targeting kynurenine-3-hydroxylase. nih.govacs.org

Mechanistic studies would involve a combination of in vitro assays, cell-based studies, and potentially in vivo models to understand how these compounds interact with biological systems at a molecular level.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

A systematic investigation of the structure-activity relationship (SAR) and structure-property relationship (SPR) is essential for the rational design of more potent and selective analogs. By synthesizing and testing a library of derivatives, researchers can identify the key structural features responsible for biological activity and desirable physicochemical properties.

Future SAR and SPR studies should aim to:

Correlate specific structural modifications with changes in biological activity. For instance, in the related class of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, substitutions on the aryl ring have been shown to significantly impact their inhibitory potency against kynurenine-3-hydroxylase. nih.govacs.org

Establish relationships between structural features and properties such as solubility, stability, and membrane permeability.

An illustrative SAR table based on hypothetical data for a generic biological target is presented in Table 2 to demonstrate the concept.

Table 2: Illustrative Structure-Activity Relationship Data

Compound R1 (Aromatic Substitution) R2 (Carboxylic Acid Moiety) Biological Activity (IC50, µM)
Lead Compound 2-NO2 -COOH 10
Analog 1 4-NO2 -COOH 25
Analog 2 2-Cl -COOH 5

| Analog 3 | 2-NO2 | -COOCH3 | >100 |

Application of Advanced Computational Modeling for Predictive Design

Computational modeling and simulation techniques can play a pivotal role in accelerating the discovery and optimization of novel derivatives of this compound. These methods can provide valuable insights into molecular interactions and guide the design of new compounds with improved properties.

Future computational studies could involve:

Molecular Docking: To predict the binding modes of the compounds to potential biological targets.

Quantum Mechanics (QM) Calculations: To understand the electronic properties of the molecules and their reactivity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compounds in complex with their targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models for biological activity based on chemical structure.

The integration of computational approaches can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. acs.org

Development of Robust Analytical Methodologies for Complex Research Matrices

The development of sensitive and reliable analytical methods is crucial for the accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The inherent reactivity and potential instability of α-keto acids present analytical challenges. acs.orgscilit.com

Future analytical method development should focus on:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a common approach for the analysis of α-keto acids. scilit.comrsc.orgrsc.org Method optimization will be necessary to achieve the desired sensitivity and selectivity.

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) offers high sensitivity and specificity for the quantification of small molecules in complex mixtures. acs.org

Derivatization Strategies: To enhance the stability and detectability of the α-keto acids, derivatization with reagents that react specifically with the keto or carboxylic acid group can be employed. acs.orgrsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid?

The compound can be synthesized via Claisen-Schmidt condensation or Michael addition. For example, analogous enoic acids (e.g., (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid) are prepared by reacting aryl aldehydes with active methylene compounds like diethyl oxalate under basic conditions. Reaction optimization includes solvent choice (DMF or ethanol), temperature control (60–80°C), and catalysts (e.g., piperidine). Post-synthesis purification involves recrystallization or column chromatography, with characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm the α,β-unsaturated ketone moiety and nitrophenyl substitution .

Q. How is the stereochemical configuration of this compound determined?

The (E)-configuration of the α,β-unsaturated system is confirmed by 1H^1H-NMR coupling constants (JH3H41516HzJ_{H3-H4} \sim 15–16 \, \text{Hz}) and UV-Vis spectroscopy (absorption bands at 250–300 nm due to conjugated π-system). For advanced confirmation, single-crystal X-ray diffraction or NOESY experiments are recommended to resolve potential isomerism .

Q. What are the key spectroscopic markers for characterizing this compound?

  • IR : Strong carbonyl stretches at ~1700 cm1^{-1} (ketone) and ~1680 cm1^{-1} (α,β-unsaturated acid).
  • 1H^1H-NMR : Doublets for vinyl protons (δ 6.5–7.5 ppm, J=1516HzJ = 15–16 \, \text{Hz}), aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), and a carboxylic acid proton (δ 12–13 ppm, broad).
  • ESI-MS : Molecular ion peak [M-H]^- at m/z 250 (calculated for C10H7NO5\text{C}_{10}\text{H}_7\text{NO}_5) .

Advanced Research Questions

Q. How does the nitrophenyl group influence the compound’s reactivity in Michael addition reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the α,β-unsaturated ketone, facilitating nucleophilic attacks. For example, in enzymatic reductions using Δ1^1-pyrroline-2-carboxylate reductases, the nitro group stabilizes transition states, improving enantioselectivity (up to 99% ee). Kinetic studies using NADPH cofactors and stopped-flow spectroscopy can elucidate these effects .

Q. What strategies mitigate degradation or tautomerism during storage?

  • Storage : Under inert atmosphere (N2_2) at –20°C to prevent keto-enol tautomerism.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) to inhibit nitro group reduction.
  • Analytical Monitoring : Regular HPLC-MS checks (C18 column, 0.1% formic acid in H2 _2O/MeCN gradient) to detect degradation products like 2-nitrobenzoic acid .

Q. How does this compound compare to fluorinated analogs in enzyme inhibition studies?

Comparative studies with 4-(2-fluorophenyl)-4-oxobutanoic acid show that the nitro group provides stronger electron-withdrawing effects, enhancing binding to enzymes like kynurenine 3-hydroxylase (KYN-3-OHase). IC50_{50} values can be determined via fluorometric assays using recombinant enzymes and NADPH consumption rates. For example, nitro derivatives exhibit IC50_{50} ~12.5 µM vs. 15.0 µM for fluorinated analogs .

Q. What computational methods predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., cyclooxygenase-2) reveal key interactions:

  • Nitro group hydrogen bonding with Arg120.
  • Carboxylic acid forming salt bridges with His90. Free energy calculations (MM-PBSA) quantify binding affinities, guiding SAR optimization .

Methodological Considerations

Q. How to resolve discrepancies in reported NMR data for this compound?

Contradictions often arise from solvent effects (DMSO vs. CDCl3_3) or pH-dependent shifts. Standardize conditions by:

  • Using deuterated DMSO for acidic protons.
  • Referencing to TMS (δ 0 ppm) and calibrating with residual solvent peaks. Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What advanced techniques validate its role in antimicrobial activity?

  • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines).
  • Mechanistic Studies : Fluorescent probes (SYTOX Green) assess membrane disruption. Synergy with β-lactams is evaluated via checkerboard assays .

Q. How to optimize its solubility for in vivo studies?

  • Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) improves bioavailability.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release.
  • Solubility Enhancers : Co-solvents (PEG 400) or cyclodextrin inclusion complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.